Cas no 10066-90-7 (Acetamide,N-[4-(sulfooxy)phenyl]-)

Acetamide,N-[4-(sulfooxy)phenyl]- structure
10066-90-7 structure
Product Name:Acetamide,N-[4-(sulfooxy)phenyl]-
Numero CAS:10066-90-7
MF:C8H9NO5S
MW:231.225761175156
CID:150500
PubChem ID:83939
Update Time:2025-04-19

Acetamide,N-[4-(sulfooxy)phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-[4-(sulfooxy)phenyl]-
    • (4-acetamidophenyl) hydrogen sulfate
    • 4-ACETAMINOPHEN SULFATE
    • 4-Acetaminophen Sulfate Discontinued See: A161230
    • 4-acetamidophenylsulfate monoester
    • 4-acetamidophenylsulphate
    • Acetamide,N-[4-(sulfooxy)phenyl]
    • Acetaminophen sulfate
    • Acetaminophen sulfate ester
    • acetaminophen sulphate
    • acetaminophen sulphate ester
    • Acetaminophen-O-sulfate
    • N-(4-(Sulfooxy)phenyl)acetamide
    • N-Acetyl-4-aminophenol sulfate
    • Paracetamol sulfate
    • p-hydroxyacetanilide sulphate ester
    • UNII-S6002H6J9F
    • 10066-90-7
    • CHEBI:32635
    • N-acetyl-4-aminophenol sulphate
    • (4-acetamidophenyl) hydrogen sulphate
    • Q27115027
    • FT-0636624
    • SCHEMBL5023104
    • 4-Acetamidophenyl hydrogen sulphate
    • DTXSID70143433
    • 4-acetamidophenyl hydrogen sulfate
    • Acetaminophen sulfate (potassium salt)
    • PCM-S
    • ACETAMINOPHEN-4(O)-SULFATE
    • NS00004863
    • Discontinued See: A161230
    • paracetamol sulphate
    • FT-0661043
    • acetaminophen o-sulfate
    • 4-Acetamidophenol sulfate
    • paracetamol-sulfate
    • S6002H6J9F
    • Acetamide, N-(4-(sulfooxy)phenyl)-
    • ACETANILIDE, 4'-HYDROXY-, HYDROGEN SULPHATE
    • ACETANILIDE, 4'-HYDROXY-, HYDROGEN SULFATE
    • ACETAMINOPHEN-4(O)-SULPHATE
    • CHEMBL3544802
    • Inchi: 1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
    • Chiave InChI: IGTYILLPRJOVFY-UHFFFAOYSA-N
    • Sorrisi: S(=O)(=O)(O)OC1C=CC(=CC=1)NC(C)=O

Proprietà calcolate

  • Massa esatta: 231.02000
  • Massa monoisotopica: 231.02014356g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 312
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • Punto di fusione: 170°C (dec.)
  • PSA: 101.08000
  • LogP: 1.98040
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.